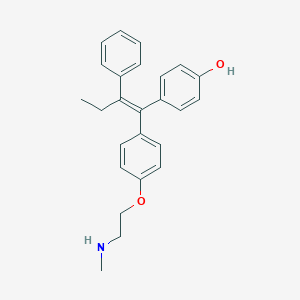

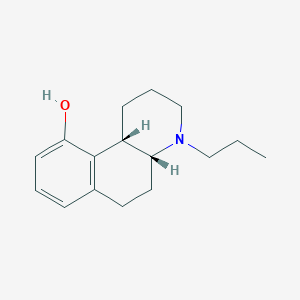

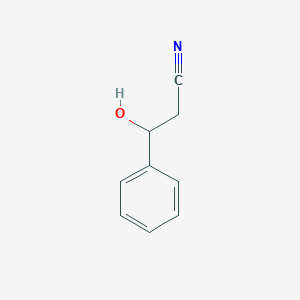

3-Hydroxy-3-phenylpropanenitrile

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-Hydroxy-3-phenylpropanenitrile and related compounds often involves biocatalytic processes and chemical reactions. For instance, a study detailed the biotechnological production of hydroxylated phenylpropanoids, highlighting the efficiency of non-P450 monooxygenases in catalyzing the hydroxylation of plant phenylpropanoids, which could be related to the synthesis of compounds like 3-Hydroxy-3-phenylpropanenitrile (Yuheng Lin & Yajun Yan, 2014). Additionally, a facile preparation of (±)-3-hydroxy-3-phenylpropanenitrile through ring-opening of styrene oxide with NaCN in aqueous ethanol has been reported, showcasing a method for obtaining this compound with high enantioselectivity through lipase-mediated transesterification (A. Kamal, G. Khanna, & R. Ramu, 2002).

Molecular Structure Analysis

The molecular conformation, vibrational, and electronic transition analysis of related compounds have been extensively studied to understand their structural properties. For example, research on a compound with a similar phenylpropanenitrile structure provided insights into molecular conformation and electronic properties, including HOMO and LUMO analyses, which are critical for understanding the reactivity and stability of these compounds (Abdullah M. Asiri et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving 3-Hydroxy-3-phenylpropanenitrile are pivotal in synthesizing various biologically active molecules. For instance, the chemoenzymatic synthesis of both enantiomers of important antidepressants from 3-aryl-3-hydroxypropanenitriles demonstrates the compound's role as a versatile intermediate in pharmaceutical synthesis (R. Hammond et al., 2007).

Physical Properties Analysis

The physical properties of 3-Hydroxy-3-phenylpropanenitrile, including its boiling point, melting point, and solubility, are essential for its application in chemical synthesis and formulation. However, specific studies focusing on these properties were not identified in the current research findings.

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under various conditions, and functional group transformations, are crucial for the application of 3-Hydroxy-3-phenylpropanenitrile in synthetic chemistry. The experimental and computational thermochemical study of 3-hydroxypropanenitrile provides insights into the enthalpy of formation and molecular stability, which are indicative of the chemical properties of similar compounds (M. Roux et al., 2007).

Aplicaciones Científicas De Investigación

Synthesis of Aromatic Aldols : It is used in synthesizing aromatic aldols like tropic aldehyde and phenaldol (Dam, 2010).

Precursor to Antidepressants : 3-Hydroxy-3-phenylpropanenitrile serves as a precursor for the synthesis of fluoxetine, atomoxetine, and nisoxetine, significant in the pharmaceutical industry. It can be synthesized using a biocatalytic system (Hammond et al., 2007).

Production of Enantiomers of Antidepressants : Through lipase-mediated transesterification, it aids in producing the enantiomers of antidepressants like fluoxetine, tomoxetine, nisoxetine, and norfluoxetine (Kamal et al., 2002).

Synthesis of Novel Polymer Materials : It is used in the synthesis of 3-hydroxypropionic acid, a key component in creating novel polymer materials and derivatives (Jiang et al., 2009).

Precursor for Key Compounds : 3-Hydroxypropionic acid, derived from 3-Hydroxy-3-phenylpropanenitrile, is a valuable platform chemical used as a precursor for compounds like acrylic acid, 1,3-propanediol, methyl acrylate, acrylamide, ethyl 3-HP, malonic acid, propiolactone, and acrylonitrile (Vidra & Németh, 2017).

Synthesis of Substituted Furans : It is used in preparing 4-hydroxy-2-alkenenitriles, which can be converted to 2- and 3-substituted furans (Nokami et al., 1981).

Building Block for Organic Synthesis : 3-Hydroxypropanoic acid, derived from it, is a potential building block for organic synthesis and high-performance polymers (Pina et al., 2011).

Bioplastic Production : In its polymerized form, it is used in bioplastic production (Jers et al., 2019).

Component of HIV Protease Inhibitors : 3-amino-2-hydroxy-4-phenylbutanoate, a derivative, is a key component in HIV protease inhibitors KNI-272 and R-87366 (Ha et al., 1999).

Production of Value-added Chemicals : 3-Hydroxypropionic acid (3-HP) is a promising platform chemical for producing various value-added chemicals (Chen et al., 2017).

Safety And Hazards

When handling 3-Hydroxy-3-phenylpropanenitrile, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

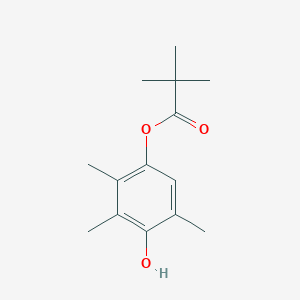

3-hydroxy-3-phenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILDHWAXSORHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938065 | |

| Record name | 3-Hydroxy-3-phenylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-3-phenylpropanenitrile | |

CAS RN |

17190-29-3 | |

| Record name | Hydracrylonitrile, 3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017190293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-3-phenylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tetrazolo[5,1-a]phthalazine](/img/structure/B18776.png)

![Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate](/img/structure/B18778.png)